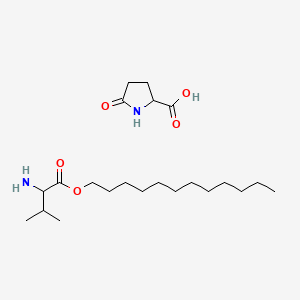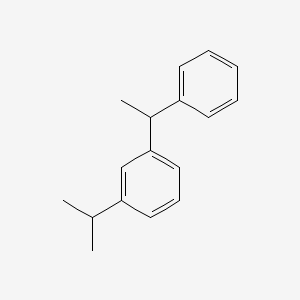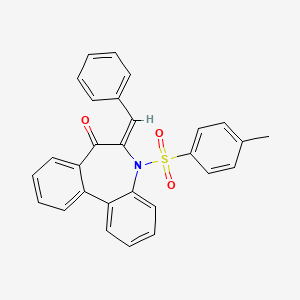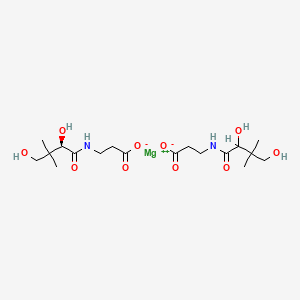
(R)-N-(2,4-Dihydroxy-3,3-dimethylbutyryl)-beta-alanine, magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 265-497-0, also known as bismuth tetroxide, is a chemical compound with the molecular formula BiO2. It is a compound of bismuth in its +4 oxidation state. Bismuth tetroxide is known for its unique properties and applications in various fields, including chemistry, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth tetroxide can be synthesized through various methods. One common method involves the oxidation of bismuth(III) oxide (Bi2O3) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or ozone (O3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of bismuth tetroxide.
Industrial Production Methods
In industrial settings, bismuth tetroxide is produced by the controlled oxidation of bismuth metal or bismuth(III) oxide. The process involves the use of high-temperature furnaces and oxidizing agents to achieve the desired oxidation state. The resulting bismuth tetroxide is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Bismuth tetroxide undergoes several types of chemical reactions, including:
Oxidation: Bismuth tetroxide can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as bismuth(III) oxide.
Substitution: Bismuth tetroxide can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other strong oxidizing agents.
Reduction: Reducing agents such as hydrogen gas (H2) or carbon monoxide (CO).
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Bismuth(III) oxide (Bi2O3) and elemental bismuth.
Substitution: Substituted bismuth compounds with different functional groups.
Scientific Research Applications
Bismuth tetroxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its use in biological assays.
Medicine: Studied for its potential use in medical imaging and as a component in pharmaceuticals.
Industry: Utilized in the production of ceramics, glass, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of bismuth tetroxide involves its ability to undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative stress and potential antimicrobial effects. The exact molecular pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Bismuth(III) oxide (Bi2O3): A lower oxidation state compound of bismuth with different properties and applications.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Another bismuth compound with distinct chemical and physical properties.
Bismuth subsalicylate (C7H5BiO4): Commonly used in medicine for its antimicrobial and anti-inflammatory properties.
Uniqueness
Bismuth tetroxide is unique due to its higher oxidation state and its ability to participate in a wide range of chemical reactions
Properties
CAS No. |
65135-27-5 |
|---|---|
Molecular Formula |
C18H32MgN2O10 |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
magnesium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Mg/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t7-;;/m0../s1 |
InChI Key |
ONSCBWDZUUNMMK-KLXURFKVSA-L |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


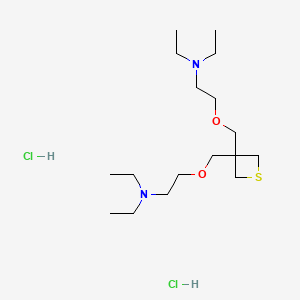
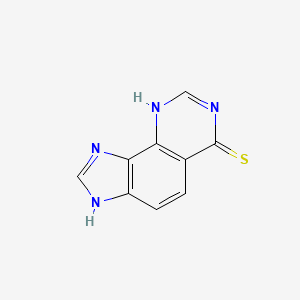
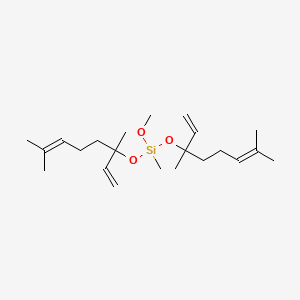
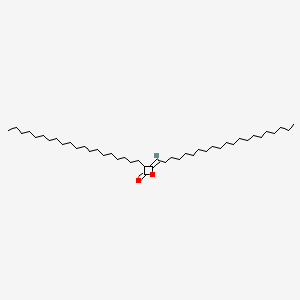

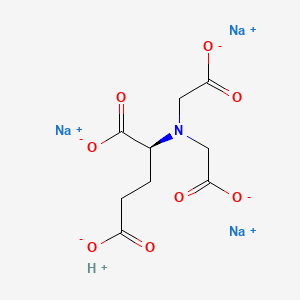
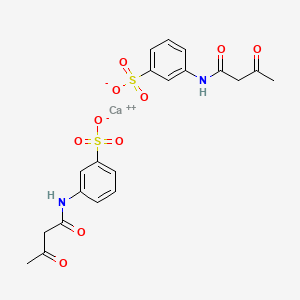

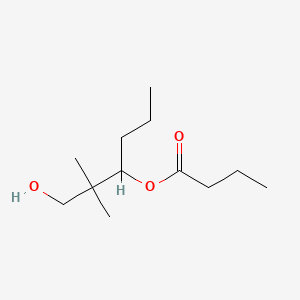
![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)

